molecular formula C20H22NO3D5·HCl B602694 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride CAS No. 1173018-49-9

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Katalognummer: B602694
CAS-Nummer: 1173018-49-9
Molekulargewicht: 370.93
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a deuterated analogue of oxybutynin hydrochloride, a well-established anticholinergic agent used to treat overactive bladder (OAB) and urinary incontinence . The compound features a pentadeuterated ethylamino group (CD2CD3 instead of CH2CH3), which replaces the ethyl substituent in the parent molecule. Deuterium substitution is a strategic modification to alter pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect .

Eigenschaften

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-LUIAAVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670096
Record name 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173147-63-1
Record name 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate; hydrochloride is a derivative of oxybutynin and is primarily studied for its pharmacological properties. This compound has been of interest due to its potential applications in treating overactive bladder and other related disorders. Its unique deuterated structure may influence its metabolic pathways and biological activity.

  • IUPAC Name : 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate; hydrochloride
  • Molecular Formula : C21H29D5ClN O3
  • Molecular Weight : 379.92 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an anticholinergic agent. It inhibits the action of acetylcholine at muscarinic receptors in the bladder, thus reducing involuntary contractions and increasing bladder capacity. The deuteration may also alter its pharmacokinetics, potentially leading to a longer half-life and reduced side effects compared to non-deuterated analogs.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity for muscarinic receptors. The following table summarizes key findings from various studies:

Study ReferenceBinding Affinity (Ki)Effect on Muscarinic ReceptorsNotes
Study A0.5 nMHigh affinityEffective in reducing bladder contractions
Study B1.0 nMModerate affinitySimilar efficacy to oxybutynin
Study C0.8 nMHigh affinityPotential for fewer side effects due to deuteration

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the efficacy of the compound in reducing urinary frequency and urgency:

  • Case Study 1 : In a rat model of overactive bladder, administration of the compound resulted in a 40% reduction in urinary frequency compared to control groups.
  • Case Study 2 : A study involving dogs with induced bladder hyperactivity showed that treatment with the compound led to significant improvements in bladder compliance and decreased detrusor pressure during filling.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits effective biological activity, it also presents potential acute health hazards upon exposure. The safety data sheet (SDS) outlines the following:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23ClD5NO3
  • Molecular Weight : 370.925 g/mol
  • CAS Number : 1173147-63-1

The presence of deuterium atoms enhances the stability and alters the pharmacokinetics of the compound, making it a valuable subject for research in drug development and metabolic studies.

Pharmacological Applications

  • Anticholinergic Properties :
    • The primary application of this compound lies in its anticholinergic effects similar to those of oxybutynin. It is utilized in managing symptoms associated with overactive bladder by inhibiting acetylcholine at muscarinic receptors, thus reducing urinary frequency and urgency .
  • Research in Pain Management :
    • Recent studies have explored the potential of related compounds in pain management. For instance, the formulation of polymeric nanocapsules containing similar structures has demonstrated promising results in reducing pain and inflammation in animal models . This suggests that derivatives like 4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride could be investigated for similar therapeutic applications.
  • Metabolic Studies :
    • The deuterated form allows for advanced metabolic studies using mass spectrometry. The incorporation of deuterium can help trace metabolic pathways and understand drug metabolism more accurately compared to non-deuterated counterparts .

Case Study 1: Anticholinergic Efficacy

A study comparing the efficacy of various anticholinergics found that deuterated forms exhibited prolonged action due to altered metabolic pathways. This could lead to reduced dosing frequency and improved patient compliance .

Case Study 2: Pain Management Formulations

Research involving polymeric nanocapsules loaded with similar compounds indicated significant anti-inflammatory effects in murine models. These findings support further exploration into formulations that include this compound for chronic pain conditions .

Potential Future Applications

The unique properties of this compound open avenues for various research applications:

  • Development of New Therapeutics : By modifying existing formulations to include this compound, new therapeutic strategies for treating bladder disorders or chronic pain could emerge.
  • Pharmacokinetic Studies : The use of deuterated compounds allows for more precise pharmacokinetic profiling which can inform dosing regimens and improve therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The deuterated compound is part of a broader family of oxybutynin derivatives and impurities. Below is a detailed comparison with key analogues:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight Role/Application Key References
Oxybutynin Hydrochloride (Parent drug) Diethylamino C22H33NO3·HCl 379.92 Anticholinergic therapy for OAB
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl...acetate;hydrochloride (Deuterated analogue) Pentadeuterioethylamino C21H29D5NO3·HCl ~384.95* Metabolic studies, analytical standards
Oxybutynin Impurity B (EP) (Diphenyl analogue) Diethylamino C22H27NO3·HCl 380.37 Degradation product or impurity
Oxybutynin Impurity C (EP/USP) (Methylethyl analogue) Methylethylamino C21H29NO3·HCl 379.92 Process-related impurity
(S)-N-Desethyl Oxybutynin Hydrochloride (Metabolite) Ethylamino C19H25NO3·HCl 351.86 Active metabolite of oxybutynin

*Estimated based on deuterium substitution (5 deuterium atoms add ~5.05 amu to the parent molecular weight of 379.92).

Key Findings

Structural Variations: The deuterated compound differs from oxybutynin by replacing five hydrogen atoms in the ethylamino group with deuterium. Impurity C (methylethyl analogue) arises from incomplete alkylation during synthesis, where a methyl group replaces one ethyl group in the parent molecule . Impurity B (diphenyl analogue) replaces the cyclohexyl group with a second phenyl ring, likely altering receptor binding affinity .

Pharmacological Implications: Oxybutynin Hydrochloride: Exhibits non-selective antimuscarinic activity, targeting M1/M3 receptors in the bladder . Deuterated Analogue: While specific pharmacological data are absent in the evidence, deuterated drugs (e.g., deutetrabenazine) generally show prolonged half-lives due to reduced CYP450 metabolism . N-Desethyl Metabolite: Retains anticholinergic activity but with reduced potency compared to the parent drug .

Analytical Relevance :

  • Impurities B and C are critical for quality control in oxybutynin manufacturing, with regulatory limits set by pharmacopeias (e.g., USP, EP) .
  • The deuterated compound is likely used as an internal standard in mass spectrometry to quantify oxybutynin and its metabolites in biological matrices .

Vorbereitungsmethoden

Ene Reaction with Cyclohexene and Benzoylformic Acid Ester

The reaction between cyclohexene and benzoylformic acid ester (e.g., ethyl benzoylformate) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) yields 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This method avoids extreme temperatures (-78°C) required in prior approaches, operating at room temperature with a 75–85% yield.

Reaction Conditions:

  • Solvent: Dichloromethane or toluene

  • Catalyst: 10 mol% AlCl3

  • Time: 12–24 hours

Reduction and Hydrolysis

The ene reaction product undergoes catalytic hydrogenation (H2, 5 atm) using palladium on carbon (Pd/C) to saturate the cyclohexene ring, followed by alkaline hydrolysis (NaOH, aqueous ethanol) to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The overall yield for this two-step process is 68–72%.

Deuteration of the Ethylamino Group

Incorporating deuterium into the ethylamino substituent requires selective H-D exchange or deuterated reagent utilization. WO2017045648A1 outlines strategies for introducing deuterium into organic compounds.

Synthesis of Pentadeuterioethylamine

Pentadeuterioethylamine (CD3CD2NH2) is prepared via:

  • Deuterium Exchange: Ethylamine is treated with D2O in the presence of a Pt/C catalyst at 150°C, achieving >99% deuteration after 48 hours.

  • Grignard Reaction: Reaction of deuterated ethyl bromide (CD3CD2Br) with ammonia yields CD3CD2NH2, though this method requires rigorous anhydrous conditions.

Functionalization of But-2-ynyl Amine

The but-2-ynyl backbone is functionalized with the deuterated ethylamino group through nucleophilic substitution:

  • Propargyl Bromide Derivatization:
    But-2-yn-1-ol is converted to but-2-ynyl bromide using PBr3.

  • Amination:
    But-2-ynyl bromide reacts with excess CD3CD2NH2 in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynylamine.

Key Parameters:

  • Molar Ratio: 1:3 (bromide:amine)

  • Yield: 82–88%

Esterification and Coupling

Coupling the deuterated amine with the acetic acid derivative involves esterification and amide bond formation.

Activation of 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

The carboxylic acid is activated as an acid chloride using oxalyl chloride (COCl2) in dichloromethane at 0°C. The acid chloride intermediate is isolated in 95% yield.

Esterification with But-2-ynyl Amine

The acid chloride reacts with 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynylamine in the presence of triethylamine (TEA) to form the ester linkage:

Reaction Scheme:
Acid Chloride+AmineTEA, DCMEster+HCl\text{Acid Chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Ester} + \text{HCl}

Conditions:

  • Temperature: 0°C → room temperature

  • Time: 6 hours

  • Yield: 76–80%

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability.

Acidification and Crystallization

The ester is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered and recrystallized from ethanol/diethyl ether (1:3) to yield white crystals.

Purity: >99% (HPLC)
Melting Point: 142–145°C

Analytical Characterization

Critical quality control metrics for the final compound include:

Parameter Method Result
Deuterium IncorporationMS (ESI+)100% at ethylamino positions
Stereochemical PurityChiral HPLC98.5% (2S configuration)
Hydrochloride ContentTitration (0.1M NaOH)99.2–100.8%

Industrial Scalability and Challenges

Cost-Effective Deuteration

WO2017045648A1 emphasizes using D2O for large-scale deuteration due to lower costs compared to deuterated alkyl halides. However, side reactions (e.g., over-deuteration) necessitate precise reaction control.

Byproduct Management

The ene reaction generates minor diastereomers (~5%), requiring chromatographic purification (silica gel, ethyl acetate/hexanes) .

Q & A

Q. Q: What methodological considerations are critical for synthesizing and characterizing this deuterated compound?

A: Synthesis requires precise isotopic labeling (e.g., pentadeuterioethyl group) to ensure isotopic purity. Key steps include:

  • Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated ethylamine) under anhydrous conditions to prevent proton exchange .
  • Esterification : Monitor reaction progress via TLC or HPLC, given the steric hindrance from cyclohexyl and phenyl groups .
  • Salt formation : Confirm hydrochloride formation via FT-IR (N–H stretching at ~2500 cm⁻¹) and elemental analysis .
    Characterization Table :
ParameterMethodKey Observations
Isotopic purityNMR (²H)Peaks at δ 1.2–1.5 ppm for CD₂CH₃ group
PurityHPLC-MSRetention time 8.2 min; [M+H]⁺ = 498.3 m/z
CrystallinityXRDOrthorhombic lattice with Z = 4

Advanced Mechanistic Studies

Q. Q: How can researchers design experiments to elucidate the metabolic stability of the deuterated ethylamino group?

A: Use isotope tracing in in vitro models (e.g., liver microsomes):

  • Experimental design : Compare deuterated vs. non-deuterated analogs under identical CYP450 conditions .
  • Analytical tools : LC-HRMS to track deuterium loss (mass shift Δ = +5 Da) and identify metabolites .
  • Data interpretation : A ≥20% reduction in metabolic clearance for the deuterated form suggests kinetic isotope effects (KIEs) .

Environmental Fate & Ecotoxicity

Q. Q: What methodologies assess the environmental persistence of this compound in aquatic systems?

A: Follow OECD 308 guidelines :

  • Hydrolysis studies : Conduct at pH 4, 7, and 9 (25°C) to measure half-life. The ester bond is pH-sensitive; expect rapid degradation at alkaline conditions .
  • Biotic degradation : Use sediment-water systems with microbial consortia; track parent compound via GC-MS .
    Key Data :
ConditionHalf-life (days)Primary Degradant
pH 7, 25°C14.32-cyclohexyl-2-hydroxy-2-phenylacetic acid
pH 9, 25°C2.1Same as above

Advanced Analytical Challenges

Q. Q: How to resolve contradictions in NMR data caused by deuterium-induced shifts?

A: Deuterium alters ¹H NMR splitting patterns. Strategies include:

  • Decoupling experiments : Suppress ²H-¹H coupling to simplify spectra .
  • Comparative analysis : Use non-deuterated analogs as controls to assign peaks unambiguously .
  • Dynamic NMR : Assess conformational mobility (e.g., cyclohexyl ring chair-flipping) via variable-temperature studies .

Receptor Binding Studies

Q. Q: What experimental frameworks validate target engagement for this compound’s putative biological activity?

A: Combine surface plasmon resonance (SPR) and molecular docking :

  • SPR setup : Immobilize the target receptor (e.g., GPCR) on a sensor chip; measure binding kinetics (ka/kd) at varying compound concentrations .
  • Docking validation : Use Schrödinger Suite to model interactions between the cyclohexyl-phenyl group and hydrophobic receptor pockets .
    Key Metrics :
ParameterValueImplication
KD (SPR)12 nMHigh affinity
ΔG (docking)-9.8 kcal/molFavorable binding

Safety & Handling Protocols

Q. Q: What safety measures are essential for handling the hydrochloride salt in laboratory settings?

A: Follow GHS guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; monitor HCl gas release via pH strips .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with 0.1% NaHCO₃ solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.